molecular formula C15H10N4 B12883921 (2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile CAS No. 89730-97-2

(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile

Cat. No.: B12883921
CAS No.: 89730-97-2
M. Wt: 246.27 g/mol
InChI Key: KVHNHRBIEPYUSX-UHFFFAOYSA-N
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Description

2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring fused with a phenyl group and three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another approach involves the reaction of glyoxal N,N-dimethylhydrazone with malononitrile, methyl cyanoacetate, cyanoacetamide, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile apart is its combination of a pyrrole ring with multiple nitrile groups, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89730-97-2

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

2-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C15H10N4/c16-8-12(9-17)14(10-18)13-6-7-19-15(13)11-4-2-1-3-5-11/h1-5,19H,6-7H2

InChI Key

KVHNHRBIEPYUSX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C1C(=C(C#N)C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

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